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Compound of Interest

Compound Name:
3-Methoxycarbonyl-5-

nitrophenylboronic acid

Cat. No.: B039237 Get Quote

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Properties,

Reactivity, and Applications

Introduction
3-Methoxycarbonyl-5-nitrophenylboronic acid is a highly functionalized arylboronic acid that

serves as a critical building block in modern organic synthesis. Characterized by the presence

of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at

the meta positions relative to the boronic acid moiety, this compound exhibits unique reactivity

and properties. These electronic features make it an invaluable reagent in medicinal chemistry,

materials science, and catalysis.[1] Its utility is most prominently demonstrated in palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of

complex biaryl systems.[1] Furthermore, its enhanced Lewis acidity facilitates high-affinity

binding to diols at neutral pH, opening avenues for its use in chemical sensing and

bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties,

core applications, and practical methodologies for its use, tailored for researchers and

professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties
The compound is typically a white to off-white crystalline powder.[1] Its fundamental properties

are summarized below, providing a foundational dataset for its application in experimental

design.
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Property Value References

CAS Number 117342-20-8 [1][3][4][5]

Molecular Formula C₈H₈BNO₆ [1][3][4]

Molecular Weight 224.96 g/mol [1][3][4]

Appearance
White to off-white crystalline

powder/solid
[1][3]

Melting Point 224 °C [1]

Purity Typically ≥95-97% [1][4]

Synonyms

3-(Methoxycarbonyl)-5-

nitrobenzeneboronic acid,

Methyl 3-borono-5-

nitrobenzoate

[1][5]

Storage
Room temperature, in a cool,

dark, and dry place
[1]

Spectroscopic Profile
While actual spectra depend on acquisition conditions, the structure of 3-methoxycarbonyl-5-
nitrophenylboronic acid allows for a confident prediction of its key spectroscopic features.

This analysis is fundamental for reaction monitoring and quality control.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region, characteristic of a 1,3,5-trisubstituted benzene ring. Three aromatic protons would

appear as multiplets or broad singlets at different chemical shifts due to the varied electronic

environments created by the nitro, methoxycarbonyl, and boronic acid groups. A sharp

singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be

observed in the upfield region (typically around 3.9-4.1 ppm). The protons on the boronic

acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated

solvents, sometimes rendering them invisible.

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. This

includes the carbonyl carbon of the ester (typically ~165 ppm), the carbon attached to the
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boron atom, and the four other aromatic carbons, whose shifts are influenced by the

attached functional groups.[6] The methyl carbon of the ester would appear significantly

upfield.

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands

indicating its key functional groups. Expected peaks include a strong C=O stretch from the

ester (around 1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro

group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and a broad O-H stretch

from the boronic acid hydroxyl groups (around 3200-3500 cm⁻¹).[7]

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound. The molecular ion peak [M]⁺ would be observed at m/z 224.96. Fragmentation

patterns would likely involve the loss of the methoxy group, the entire methoxycarbonyl

group, or the nitro group.

Core Reactivity and Applications
The dual electron-withdrawing nature of the substituents defines the compound's reactivity,

making it a specialized reagent for several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C

bonds.[8] 3-Methoxycarbonyl-5-nitrophenylboronic acid serves as an effective coupling

partner with various aryl or vinyl halides.

Causality of Reactivity: The electron-withdrawing groups (EWGs) on the aromatic ring play a

crucial role. While strong EWGs can decrease the nucleophilicity of the aryl group, potentially

slowing the transmetalation step, they also make the boronic acid more stable and less prone

to protodeboronation, a common side reaction.[9][10] The choice of catalyst, ligand, and base

is critical to overcome the electronic deactivation and achieve high yields.[9][11] This reaction is

widely used to synthesize complex molecules, including active pharmaceutical ingredients.[1]

[12]

Below is a generalized workflow for the Suzuki-Miyaura catalytic cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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High-Affinity Diol Recognition
Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-

membered cyclic boronate esters.

Causality of Reactivity: The Lewis acidity of the boron atom is paramount for this interaction.

The electron-withdrawing nitro and methoxycarbonyl groups on 3-methoxycarbonyl-5-
nitrophenylboronic acid significantly increase the boron's Lewis acidity. This enhancement

allows for strong binding to diols, such as fructose and catechols, even at neutral pH.[2] This

property is particularly valuable for developing sensors for saccharides and other diol-

containing biomolecules, as well as for bioconjugation techniques.[1][2]

Other Applications
The unique electronic properties of this reagent extend its use to other areas:

Materials Science: It serves as a building block for creating complex organic molecules used

in the development of novel polymers and materials for sensor technology.[1]

Catalysis Research: It is utilized in the development of new catalytic systems where its

electronic and structural features can enhance reaction efficiency and selectivity.[1][10]

Synthesis Pathway
While commercially available, understanding the synthesis of arylboronic acids is valuable. A

common laboratory-scale synthesis involves the formation of an organometallic intermediate

from an aryl halide, followed by quenching with a borate ester.

Methyl 3-bromo-5-nitrobenzoate 1. Mg or n-BuLi
(Grignard or Lithiation) Aryl-MgBr or Aryl-Li 2. B(OMe)₃

(Trialkyl Borate) Boronate Ester Intermediate 3. Acidic Workup (H₃O⁺) 3-Methoxycarbonyl-
5-nitrophenylboronic acid

Click to download full resolution via product page

Caption: General synthetic route for 3-methoxycarbonyl-5-nitrophenylboronic acid.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b039237?utm_src=pdf-body
https://www.benchchem.com/product/b039237?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14684290/
https://www.chemimpex.com/products/40218
https://pubmed.ncbi.nlm.nih.gov/14684290/
https://www.chemimpex.com/products/40218
https://www.chemimpex.com/products/40218
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/product/b039237?utm_src=pdf-body-img
https://www.benchchem.com/product/b039237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proper handling of this chemical is essential to ensure laboratory safety. The compound is

classified as harmful if swallowed and can cause skin and serious eye irritation.[3][13][14]

Hazard Information Details References

GHS Pictogram GHS07 (Exclamation Mark) [3]

Signal Word Warning [3]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.

[3][13][14]

Precautionary Statements

P264: Wash skin thoroughly

after handling.P280: Wear

protective gloves/eye

protection/face

protection.P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.P305+P351+P338: IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[13][14]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume

hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

[14][15] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling

reaction.
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Objective: To synthesize a biaryl compound by coupling 3-methoxycarbonyl-5-
nitrophenylboronic acid with an aryl bromide (e.g., 4-bromotoluene).

Materials:

3-Methoxycarbonyl-5-nitrophenylboronic acid (1.2 equivalents)

4-Bromotoluene (1.0 equivalent)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equivalents)

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

Schlenk flask or similar reaction vessel

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0

mmol), 3-methoxycarbonyl-5-nitrophenylboronic acid (1.2 mmol), palladium catalyst,

ligand, and base.[9]

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three

times to ensure all oxygen is removed.

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel to yield the pure biaryl product.[10]

Conclusion
3-Methoxycarbonyl-5-nitrophenylboronic acid is a sophisticated and versatile reagent

whose value is derived from the precise electronic tuning of its aromatic ring. Its utility in

constructing C-C bonds via the Suzuki-Miyaura reaction and its capacity for high-affinity diol

binding make it an indispensable tool for researchers in drug discovery, diagnostics, and

materials science.[1] A thorough understanding of its properties, reactivity, and handling

procedures, as detailed in this guide, is key to leveraging its full synthetic potential.

References
3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH -
Bioorganic & Medicinal Chemistry Letters. [Link]
3-Methoxycarbonyl-5-nitrophenylboronic acid - Oakwood Chemical. [Link]
Supporting Information - The Royal Society of Chemistry. [Link]
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
Suzuki reaction - Wikipedia. [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction - PMC, NIH. [Link]
Suzuki Coupling - Organic Chemistry Portal. [Link]
Which boronic acids are used most frequently for synthesis of bioactive molecules -
ChemRxiv. [Link]
Spectroscopy Data for Undergradu
Spectroscopy Problems - Organic Chemistry
¹H-NMR spectra of 4-Nitrophenyl boronic acid - ResearchG

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/product/b039237?utm_src=pdf-body
https://www.chemimpex.com/products/40218
https://www.benchchem.com/product/b039237?utm_src=pdf-body
https://www.benchchem.com/product/b039237?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/40218
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. 3-Methoxycarbonyl-5-nitrophenylboronic acid AldrichCPR 117342-20-8 [sigmaaldrich.com]

4. scbt.com [scbt.com]

5. 3-Methoxycarbonyl-5-nitrophenylboronic acid [oakwoodchemical.com]

6. rsc.org [rsc.org]

7. orgchemboulder.com [orgchemboulder.com]

8. Suzuki reaction - Wikipedia [en.wikipedia.org]

9. pdf.benchchem.com [pdf.benchchem.com]

10. Organic Syntheses Procedure [orgsyn.org]

11. Suzuki Coupling [organic-chemistry.org]

12. chemrxiv.org [chemrxiv.org]

13. sigmaaldrich.com [sigmaaldrich.com]

14. tcichemicals.com [tcichemicals.com]

15. fishersci.com [fishersci.com]

To cite this document: BenchChem. [3-Methoxycarbonyl-5-nitrophenylboronic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039237#3-methoxycarbonyl-5-nitrophenylboronic-
acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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